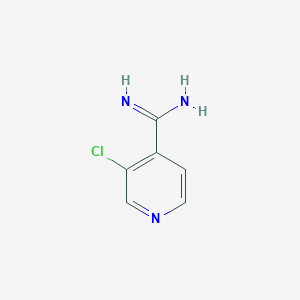
3-Chloropyridine-4-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyridine-4-carboxamidine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the third position and a carboxamidine group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-chloropyridine with cyanamide under acidic conditions to form the desired carboxamidine derivative .
Industrial Production Methods
In industrial settings, the production of 3-Chloropyridine-4-carboxamidine may involve large-scale chlorination processes followed by the addition of cyanamide. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyridine-4-carboxamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Chloropyridine-4-carboxamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloropyridine-4-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Another chloropyridine derivative with the chlorine atom at the second position.
4-Chloropyridine: Chlorine atom at the fourth position.
3-Bromopyridine: Bromine atom instead of chlorine at the third position.
Uniqueness
3-Chloropyridine-4-carboxamidine is unique due to the presence of both the chlorine atom and the carboxamidine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other chloropyridine derivatives, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H6ClN3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
3-chloropyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-10-2-1-4(5)6(8)9/h1-3H,(H3,8,9) |
Clave InChI |
CWKUXSHFTWMUDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


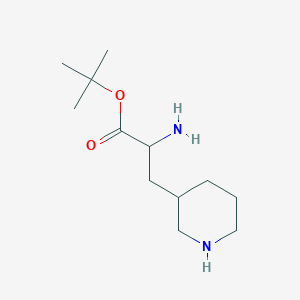
![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


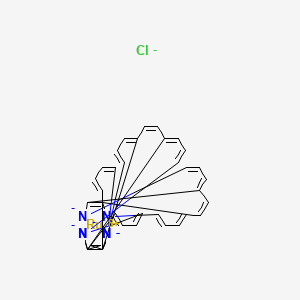
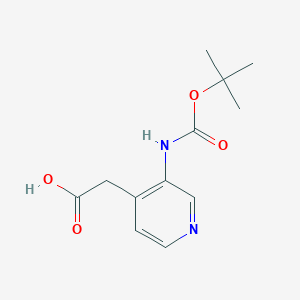
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)

![2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)
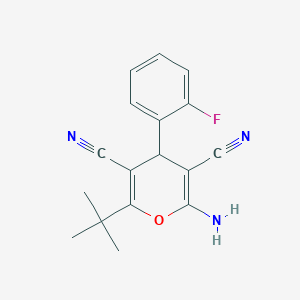
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)](/img/structure/B12447958.png)
